3-(Cyclobutylmethoxy)isonicotinonitrile

Description

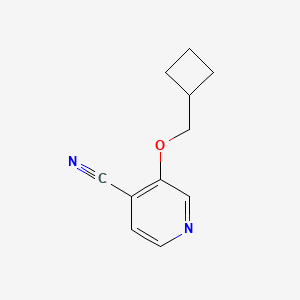

3-(Cyclobutylmethoxy)isonicotinonitrile is a substituted pyridine derivative characterized by a cyclobutylmethoxy group at the 3-position of the isonicotinonitrile scaffold. Its structure combines a rigid cyclobutane ring with a polar nitrile group, which may influence solubility, binding affinity, and metabolic stability compared to simpler analogs .

Properties

IUPAC Name |

3-(cyclobutylmethoxy)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-6-10-4-5-13-7-11(10)14-8-9-2-1-3-9/h4-5,7,9H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRAWPMYXXVKHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=CN=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylmethoxy)isonicotinonitrile typically involves the following steps:

Formation of the Cyclobutylmethoxy Group: This can be achieved by reacting cyclobutanol with a suitable alkylating agent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Coupling with Isonicotinonitrile: The cyclobutylmethoxy group is then coupled with isonicotinonitrile using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is carried out in the presence of a palladium catalyst, a base, and a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylmethoxy)isonicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Ammonia, amines, and other nucleophiles.

Major Products

Oxidation: Oxidized derivatives such as oxides.

Reduction: Reduced forms of the compound.

Substitution: Amides and other substituted derivatives.

Scientific Research Applications

3-(Cyclobutylmethoxy)isonicotinonitrile has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.

Industrial Applications: The compound is investigated for its potential use in industrial processes and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethoxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs in the Isonicotinonitrile Family

2-(Cyclobutylmethoxy)isonicotinonitrile

- Structural Difference: The positional isomer 2-(Cyclobutylmethoxy)isonicotinonitrile () substitutes the cyclobutylmethoxy group at the 2-position instead of the 3-position.

- Implications: Positional isomerism can drastically alter molecular interactions.

Methyl 3-aminoisonicotinate Derivatives

- Key Examples: Methyl 3-amino-2-methoxyisonicotinate (CAS 173435-41-1) and Methyl 3-amino-2-chloroisonicotinate (CAS 88482-17-1) ().

- Functional Group Comparison: These derivatives replace the cyclobutylmethoxy group with methoxy or chloro substituents. Chloro Group: Introduces electron-withdrawing properties, which may improve binding to electrophilic targets (e.g., enzyme active sites) but reduce solubility .

- Similarity Scores: Both compounds share ~81% structural similarity with 3-(Cyclobutylmethoxy)isonicotinonitrile, indicating comparable core frameworks but divergent substituent effects .

Pharmacologically Relevant Analogs

N-Substituted Cyclopentyl Derivatives

- Examples : Compounds such as N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-methylpropane-2-sulfonamide ().

- Comparison: These analogs feature fused heterocyclic systems (e.g., pyrrolo-triazolo-pyrazine) instead of the cyclobutylmethoxy group. Such modifications are linked to enhanced kinase inhibition profiles in preclinical studies, suggesting that this compound’s simpler structure may prioritize metabolic stability over high-affinity target binding .

Solubility and Reactivity

- Cyclobutylmethoxy Group : The cyclobutane ring introduces steric bulk, likely reducing aqueous solubility compared to linear alkoxy substituents (e.g., methoxy or ethoxy groups). However, the nitrile group may counterbalance this by providing polarity .

- Synthetic Accessibility: The synthesis of 3-substituted isonicotinonitriles typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling, whereas 2-substituted isomers may require more specialized conditions (e.g., directed ortho-metalation) .

Biological Activity

3-(Cyclobutylmethoxy)isonicotinonitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H14N2O

- Molecular Weight : 202.25 g/mol

The biological activity of this compound can be attributed to its structural features that enable it to interact with various biological targets. The compound is believed to modulate enzymatic activities and receptor interactions, which are critical for its therapeutic effects. Specific mechanisms include:

- Inhibition of Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It can bind to specific receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound has shown promise in preclinical studies as an anticancer agent. In vitro assays revealed that it induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 10 | Cell cycle arrest at G1 phase |

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating its potential as a lead compound for developing new antibiotics.

Study on Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of this compound on various cancer cell lines. The findings highlighted its ability to reduce cell viability significantly and promote apoptosis, positioning it as a candidate for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.